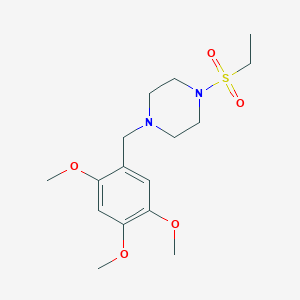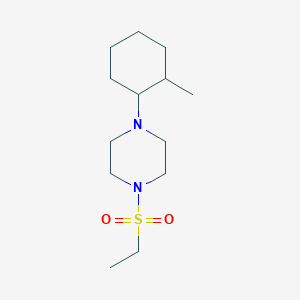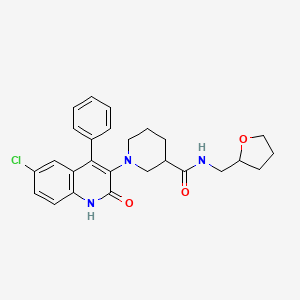![molecular formula C27H29N3O2 B10881772 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881772.png)
1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a phenoxy group
Métodos De Preparación
The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE typically involves multiple steps:
Synthesis of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Synthesis of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with piperazine and phenoxyacetyl chloride under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE undergoes various chemical reactions:
Oxidation: The carbazole moiety can be oxidized using agents like manganese dioxide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Photopolymerization: The compound can act as a photoinitiator for radical photo-polymerization of ethylenically unsaturated compounds.
Aplicaciones Científicas De Investigación
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiproliferative and cytotoxic activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Organic Electronics: Its electroluminescent properties make it useful in various electronic applications.
Mecanismo De Acción
The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with cellular proteins and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to antiproliferative effects.
Comparación Con Compuestos Similares
1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE can be compared with other carbazole derivatives:
9-ethyl-9H-carbazole: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
2-(9H-Carbazol-9-yl)ethyl acrylate: This derivative is used in organic electronics and shares the carbazole moiety.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: These compounds have applications in medicinal chemistry and materials science.
The uniqueness of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-PHENOXY-1-ETHANONE lies in its combination of a carbazole moiety with a piperazine ring and a phenoxy group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C27H29N3O2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C27H29N3O2/c1-2-30-25-11-7-6-10-23(25)24-18-21(12-13-26(24)30)19-28-14-16-29(17-15-28)27(31)20-32-22-8-4-3-5-9-22/h3-13,18H,2,14-17,19-20H2,1H3 |
Clave InChI |
MLMYQKCXZDBEAV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)

![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)


![2-(Biphenyl-4-yloxy)-1-[4-({4-[(4-fluorophenyl)carbonyl]phenoxy}acetyl)piperazin-1-yl]ethanone](/img/structure/B10881759.png)
![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
![(4E)-5-methyl-4-[(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881765.png)
![7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881766.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10881768.png)
